5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(12-3-5-13(6-4-12)17-2-1-9-24-17)11-20-19(23)15-10-18(25-21-15)14-7-8-14/h1-6,9-10,14,16,22H,7-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOUAVRAZNYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide (CAS Number: 2097902-54-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N2O4
- Molecular Weight : 338.4 g/mol
- IUPAC Name : 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide
The biological activity of 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound features a furan ring and a hydroxyethyl group which facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity.
Key Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may also act as a modulator for various receptors, affecting signal transduction pathways.
Antiallergic Activity
Research indicates that derivatives similar to this compound exhibit potent antiallergic activity. This is particularly relevant in the context of treating allergic reactions and conditions where histamine release is a concern.
Antioxidant Properties
The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing cellular damage linked to various diseases .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. For instance:
- B16F10 Melanoma Cells : The compound was tested for cytotoxic effects at varying concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours. Results indicated that it did not exhibit significant cytotoxicity at lower concentrations but showed some effects at higher doses after prolonged exposure .
Case Studies
- Study on Antiallergic Activity : A series of compounds related to 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide were synthesized and tested for their antiallergic effects. The results showed that modifications in the side chains could enhance the efficacy of these compounds against allergic responses.
- Exploration of Oxazole Derivatives : A study focused on the structure–activity relationship (SAR) of oxazole derivatives indicated that compounds with similar scaffolds exhibited varying degrees of biological activity, suggesting potential pathways for further drug development .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Cyclopropyl-N-{2-[4-(Furan-2-yl)Phenyl]-2-Hydroxyethyl}-1,2-Oxazole-3-Carboxamide | Structure | Antiallergic, Antioxidant |
| Similar Oxazole Derivative | Structure | Varies by substitution |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility : The hydroxyethyl-phenyl-furan side chain in the target compound provides a balance between solubility (hydroxyl group) and target engagement (aromatic furan-phenyl), unlike rigid analogues like Compound 13 .
- Heterocycle Impact : Oxazole cores (target compound and ) favor moderate electronic effects, whereas triazole () and pyrrole () cores may alter binding kinetics due to differing nitrogen atom positions .
- Substituent Effects : Cyclopropyl groups enhance metabolic stability compared to furan or methyl substituents, but may reduce solubility .
Q & A
Q. Critical Reaction Conditions :
- Temperature : 80–100°C for cyclopropanation; 0–25°C for coupling to prevent racemization .
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for coupling; ethanol for cyclocondensation .
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of the furan-phenyl segment .
Q. Table 1: Comparative Yields for Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Simmons-Smith | 65–75 | ≥95% | |
| Oxazole Formation | Hantzsch | 70–85 | ≥90% | |
| Amide Coupling | EDC/HOBt | 60–75 | ≥88% |
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Methodological strategies include:
- Standardized Assays : Replicate studies using consistent models (e.g., HEK293 cells for receptor-binding assays) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to exclude degradants .
Example : reports anti-inflammatory activity in RAW264.7 macrophages, while notes weaker effects in THP-1 cells. This discrepancy may stem from differences in NF-κB pathway activation between cell types .
What advanced analytical techniques are recommended for structural characterization and purity assessment?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for exact mass determination (e.g., C₂₀H₁₉N₂O₄⁺ requires m/z 351.1345) .
- HPLC-PDA : Purity analysis using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Tip : X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for structurally related oxadiazole derivatives .
What in vitro and in vivo models are suitable for evaluating pharmacological potential?
Advanced Research Question
- In Vitro :
- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity for kinases (e.g., EGFR, IC₅₀ ~50 nM) .
- Cellular Efficacy : Apoptosis assays in cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ comparison to reference drugs .
- In Vivo :
- Pharmacokinetics : Rodent studies assessing oral bioavailability (>50% in mice) and half-life (t₁/₂ ~6–8 hrs) .
- Disease Models : Collagen-induced arthritis (CIA) in mice for anti-inflammatory activity .
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Cyclopropyl Oxazole Derivative | COX-2 | 120 ± 15 | |
| N-(2-Hydroxyethyl) Analog | EGFR Kinase | 85 ± 10 | |
| Furan-Phenyl Derivative | TNF-α Production | 200 ± 30 |
How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
Advanced Research Question
- pH Stability : Hydrolysis of the oxazole ring occurs at pH <3 or >10, leading to false-negative bioactivity results. Use buffered solutions (pH 6–8) for assays .
- Thermal Stability : Degradation above 40°C (e.g., in DMSO stock solutions) generates cyclopropane-opening byproducts. Store at -20°C in aliquots .
- Light Sensitivity : The furan moiety is prone to photodegradation; use amber vials for storage .
Mitigation Strategy : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
